molecular formula C11H10N4 B128313 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 159064-01-4

1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B128313
CAS No.: 159064-01-4
M. Wt: 198.22 g/mol
InChI Key: VDWUPPPWTMHZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole is a compound that combines the structural features of both imidazole and benzimidazole. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of benzimidazole with imidazole derivatives. For instance, the reaction of 2-chloromethylbenzimidazole with imidazole in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings .

Mechanism of Action

The mechanism of action of 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its combined structural features of both imidazole and benzimidazole, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

159064-01-4

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

1-(imidazol-1-ylmethyl)benzimidazole

InChI

InChI=1S/C11H10N4/c1-2-4-11-10(3-1)13-8-15(11)9-14-6-5-12-7-14/h1-8H,9H2

InChI Key

VDWUPPPWTMHZNE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CN3C=CN=C3

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CN3C=CN=C3

Synonyms

1H-Benzimidazole,1-(1H-imidazol-1-ylmethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.